Boc-Asp(OtBu)-ONp

Vue d'ensemble

Description

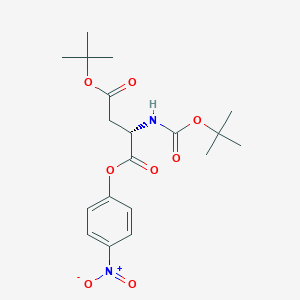

Boc-Asp(OtBu)-ONp, also known as N-α-tert-Butyloxycarbonyl-L-aspartic acid α-tert-butyl ester p-nitrophenyl ester, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its stability and reactivity. The compound is characterized by its molecular formula C18H26N2O9 and a molecular weight of 414.41 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Boc-Asp(OtBu)-ONp is synthesized through a series of protection and esterification reactions. The process typically involves the protection of the amino group of aspartic acid with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with a tert-butyl group. The final step involves the activation of the ester with p-nitrophenyl chloroformate to form the p-nitrophenyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the Boc and tert-butyl protecting groups .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-Asp(OtBu)-ONp undergoes various chemical reactions, including:

Substitution Reactions: The p-nitrophenyl ester group is highly reactive and can be substituted by nucleophiles such as amines to form amide bonds.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

Nucleophiles: Amines are commonly used as nucleophiles in substitution reactions.

Hydrolysis Agents: Acidic or basic solutions are used for hydrolysis reactions.

Major Products

Amides: Formed from substitution reactions with amines.

Carboxylic Acids: Formed from hydrolysis reactions.

Applications De Recherche Scientifique

Applications in Peptide Synthesis

Boc-Asp(OtBu)-ONp is widely used in solid-phase peptide synthesis (SPPS). Its applications include:

- Coupling Reactions : The p-nitrophenyl ester facilitates efficient coupling with amino acids or peptides, promoting high yields in peptide synthesis.

- Incorporation of Aspartic Acid : The compound allows for the incorporation of aspartic acid into peptides without racemization or side reactions, which are common with free aspartic acid.

Case Study: Peptide Library Construction

A notable application of this compound is in the construction of peptide libraries for drug discovery. In a study published by ACS Combinatorial Science, researchers utilized this compound to synthesize a library of peptides aimed at targeting specific protein-protein interactions (PPIs) relevant to cancer therapy. The study demonstrated that using this compound minimized aspartimide formation, which can disrupt peptide integrity during synthesis. The results highlighted the importance of protecting groups in maintaining structural fidelity throughout the synthesis process .

Data Table: Comparison of Coupling Agents

| Coupling Agent | Yield (%) | Side Reactions | Comments |

|---|---|---|---|

| This compound | 85 | Low | Effective for aspartic acid |

| Fmoc-Asp-OH | 75 | Moderate | Higher risk of racemization |

| HOBt | 70 | High | Commonly used but less selective |

Mécanisme D'action

The mechanism of action of Boc-Asp(OtBu)-ONp involves the formation of amide bonds through nucleophilic substitution reactions. The p-nitrophenyl ester group is a good leaving group, facilitating the reaction with nucleophiles such as amines. This results in the formation of stable amide bonds, which are essential in peptide synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-Asp(OBzl)-OH: Another derivative of aspartic acid with a benzyl ester group instead of a tert-butyl ester.

Boc-Glu(OtBu)-OH: A similar compound with glutamic acid instead of aspartic acid.

Uniqueness

Boc-Asp(OtBu)-ONp is unique due to its p-nitrophenyl ester group, which enhances its reactivity in peptide synthesis. This makes it a valuable reagent in the formation of amide bonds, providing high yields and purity in peptide synthesis .

Activité Biologique

Boc-Asp(OtBu)-ONp, or Boc-L-aspartic acid 4-tert-butyl ester, is a compound widely used in peptide synthesis and has garnered attention for its biological activities. This article delves into its synthesis, biological properties, and applications based on diverse research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H23NO6

- Molecular Weight : 289.32 g/mol

- CAS Number : 50715-50-9

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its stability and efficiency in facilitating peptide bond formation.

The synthesis of this compound typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group and the carboxyl group with a tert-butyl ester. The activation of the carboxyl group is crucial for coupling reactions in peptide synthesis, which can be achieved using various coupling reagents such as hydroxysuccinimide (OSu) esters.

Reaction Mechanism

- Activation : The carboxyl group is activated to form an acylating agent.

- Coupling : The activated carboxyl group reacts with the amino group of another amino acid or peptide.

- Deprotection : After the desired peptide chain is formed, the Boc and OtBu groups are removed under acidic conditions.

Biological Activity

This compound exhibits several biological activities that make it valuable in research and therapeutic applications:

- Peptide Synthesis : It is commonly used in the synthesis of peptides that mimic biological functions or act as inhibitors in various biochemical pathways.

- Antibody Production : Synthetic peptides derived from this compound have been utilized to generate antibodies for research purposes .

- Enzyme Inhibition : Some studies indicate that peptides synthesized with this compound can inhibit specific enzymes, which may have implications in drug development .

Table 1: Summary of Biological Activities

Notable Research

- Peptide Libraries : A study explored using this compound in creating DNA-encoded peptide libraries, highlighting its role in expanding chemical diversity for screening potential drug candidates .

- Aspartimide Formation : Research showed that while using this compound, aspartimide formation could occur during deprotection steps, which could affect the final peptide structure. Strategies to minimize this side reaction were proposed, enhancing the reliability of peptide synthesis .

Propriétés

IUPAC Name |

4-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O8/c1-18(2,3)28-15(22)11-14(20-17(24)29-19(4,5)6)16(23)27-13-9-7-12(8-10-13)21(25)26/h7-10,14H,11H2,1-6H3,(H,20,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQSQVFTGWZWKF-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427009 | |

| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29365-05-7 | |

| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.